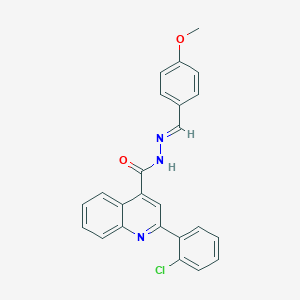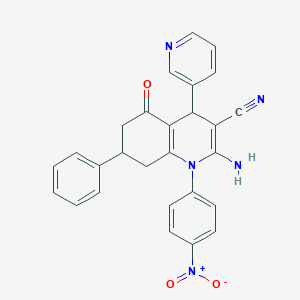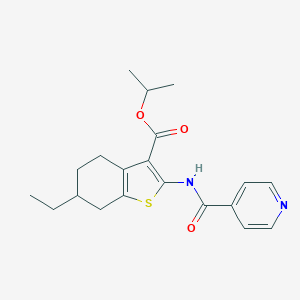
N,N,4-TRIMETHYL-2-(3,4,5-TRIETHOXYBENZAMIDO)-1,3-THIAZOLE-5-CARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,4-TRIMETHYL-2-(3,4,5-TRIETHOXYBENZAMIDO)-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,4-TRIMETHYL-2-(3,4,5-TRIETHOXYBENZAMIDO)-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-aminothiazole with an appropriate acyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3,4,5-triethoxybenzoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
N,N,4-TRIMETHYL-2-(3,4,5-TRIETHOXYBENZAMIDO)-1,3-THIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
N,N,4-TRIMETHYL-2-(3,4,5-TRIETHOXYBENZAMIDO)-1,3-THIAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N,N,4-TRIMETHYL-2-(3,4,5-TRIETHOXYBENZAMIDO)-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Tiazofurin: An antineoplastic drug featuring a thiazole ring.
Uniqueness
N,N,4-TRIMETHYL-2-(3,4,5-TRIETHOXYBENZAMIDO)-1,3-THIAZOLE-5-CARBOXAMIDE is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 3,4,5-triethoxyphenyl group, for example, may enhance its lipophilicity and ability to interact with biological membranes, making it a promising candidate for drug development.
属性
分子式 |
C20H27N3O5S |
|---|---|
分子量 |
421.5g/mol |
IUPAC 名称 |
N,N,4-trimethyl-2-[(3,4,5-triethoxybenzoyl)amino]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C20H27N3O5S/c1-7-26-14-10-13(11-15(27-8-2)16(14)28-9-3)18(24)22-20-21-12(4)17(29-20)19(25)23(5)6/h10-11H,7-9H2,1-6H3,(H,21,22,24) |
InChI 键 |
WPLYJZMDJYWLPQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC(=C(S2)C(=O)N(C)C)C |
规范 SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC(=C(S2)C(=O)N(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[3-({4-nitro-1H-pyrazol-1-yl}methyl)-4-methoxyphenyl]-2,7,7-trimethyl-N-(3-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B446278.png)
![N'-[3-({[3-cyano-4-phenyl-6-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-4-methoxybenzylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B446280.png)
![N-[3-(N-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]cyclobutanecarboxamide](/img/structure/B446283.png)
![2-Amino-4-(2-chlorophenyl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B446284.png)

![2-[(4-bromophenyl)acetyl]-N-(1-naphthyl)hydrazinecarboxamide](/img/structure/B446290.png)

![3-methoxy-N'-[4-methoxy-3-(4-thiomorpholinylmethyl)benzylidene]benzohydrazide](/img/structure/B446293.png)
![2-({5-[(4-BROMOANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'~1~-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B446295.png)
![2-amino-1-{2-chloro-4-nitrophenyl}-4-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B446297.png)
![N-(4-{N-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B446298.png)
![2-(4-methoxyphenyl)-N'-[(5-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B446299.png)
